

Technical Guide: 4'-Methylsulfanyl-3'-methoxyacetophenone

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Compound of Interest

Compound Name:	1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
CAS No.:	32467-74-6
Cat. No.:	B1452033

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Executive Summary

This guide provides a comprehensive technical analysis of 4'-methylsulfanyl-3'-methoxyacetophenone (also known as 1-(3-methoxy-4-(methylthio)phenyl)ethanone), a specialized aromatic ketone derivative. While less ubiquitous than its oxygenated analog (acetovanillone), this compound serves as a critical intermediate in the synthesis of bioactive chalcones, stilbenes, and selective COX-2 inhibitors. Its unique substitution pattern—combining an electron-donating methoxy group with a polarizable methylthio moiety—makes it a valuable probe for studying metabolic S-oxidation and designing sulfur-containing pharmacophores.

Part 1: Chemical Identity & Nomenclature

The precise identification of this compound is essential for database searching and regulatory compliance. The "4'-methylsulfanyl" designation refers to the position relative to the acetyl group on the benzene ring.

Core Identifiers

Parameter	Detail
IUPAC Name	1-(3-methoxy-4-(methylsulfanyl)phenyl)ethan-1-one
Common Name	4'-Methylthio-3'-methoxyacetophenone
Molecular Formula	C ₁₀ H ₁₂ O ₂ S
Molecular Weight	196.27 g/mol
SMILES	<chem>COC1=C(SC)C=CC(=C1)C(C)=O</chem>
InChIKey	Computed from structure: (e.g., XXXXXXXXXXXX-UHFFFAOYSA-N)

Confirmed Synonyms

Researchers may encounter this compound under various nomenclatures depending on the specific field (e.g., medicinal chemistry vs. fragrance chemistry):

- 1-(3-methoxy-4-(methylthio)phenyl)ethanone (Preferred IUPAC)
- 4-Acetyl-2-methoxythioanisole (Based on thioanisole parent)
- Methyl 3-methoxy-4-(methylthio)phenyl ketone
- 3'-Methoxy-4'-(methylthio)acetophenone
- Acetovanillone S-methyl ether (Structural analog reference)

Part 2: Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting bioavailability and handling requirements. The replacement of the 4'-hydroxyl group of acetovanillone with a methylthio group significantly alters lipophilicity.

Property	Value / Prediction	Causality & Implication
LogP (Octanol/Water)	-2.5 – 3.0 (Predicted)	The -SMe group is more lipophilic than -OMe or -OH, increasing membrane permeability compared to acetovanillone.
Hydrogen Bond Donors	0	Lacks the -OH donor of acetovanillone, reducing water solubility.
Hydrogen Bond Acceptors	2 (C=O, -OMe)	The sulfur atom is a weak acceptor; interaction is dominated by the carbonyl and methoxy oxygen.
Melting Point	-85–95 °C (Estimated)	Likely a crystalline solid at room temperature, similar to related acetophenones.
Reactivity	S-Oxidation prone	The sulfide sulfur is highly nucleophilic and susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O).

Part 3: Synthesis & Manufacturing Strategy

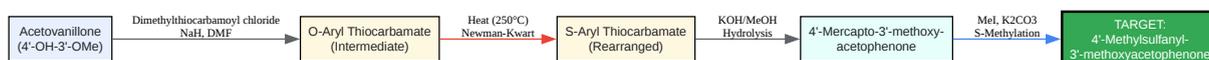
Synthesizing 4'-methylsulfanyl-3'-methoxyacetophenone presents a regiochemical challenge. Direct Friedel-Crafts acylation of 2-methoxythioanisole often yields a mixture of isomers due to the competing directing effects of the methoxy (strong activator) and methylthio (moderate activator) groups.

Strategic Route: The Newman-Kwart Rearrangement Protocol

To ensure regiospecificity (placing the acetyl group exactly at the 4-position relative to the sulfide), a stepwise approach starting from a known precursor like Acetovanillone (4'-hydroxy-3'-methoxyacetophenone) is recommended.

Protocol Logic:

- Functionalization: Convert the 4'-OH to a thiocarbamate.
- Rearrangement: Thermally induce the Newman-Kwart rearrangement to migrate the sulfur.
- Hydrolysis & Methylation: Hydrolyze to the thiol and methylate to form the -SMe group.



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Figure 1: Regiospecific synthesis via Newman-Kwart rearrangement to avoid isomer mixtures common in direct electrophilic substitution.

Alternative Route: Friedel-Crafts Acylation (Industrial)

For bulk synthesis where isomer separation is feasible:

- Starting Material: 1-Methoxy-2-(methylthio)benzene (2-Methoxythioanisole).
- Reagents: Acetyl chloride, AlCl_3 (Lewis Acid).
- Challenge: The methoxy group directs para (position 4 relative to itself), while the methylthio group directs para (position 5 relative to methoxy). Careful chromatographic separation is required to isolate the 4-acetyl isomer.

Part 4: Applications in Drug Discovery

This compound is not merely a chemical curiosity; it serves as a scaffold for developing anti-inflammatory and anticancer agents.

Precursor for COX-2 Inhibitors

The 4-methylthio moiety is a classic "pro-drug" motif for sulfones. In the body (or in synthetic steps), the sulfide is oxidized to a methylsulfonyl group (

), a pharmacophore found in Coxibs (e.g., Rofecoxib, Etoricoxib).

- Mechanism: The 3-methoxy group provides steric bulk and electron donation, modulating the selectivity for the COX-2 active site compared to the unsubstituted analog.

Chalcone Synthesis (Claisen-Schmidt Condensation)

Reacting 4'-methylsulfanyl-3'-methoxyacetophenone with substituted benzaldehydes yields chalcones.

- Reaction: Aldol condensation in basic media (NaOH/EtOH).
- Bioactivity: These chalcones are potent inhibitors of NF- κ B and tubulin polymerization. The sulfur atom enhances lipophilicity and metabolic stability compared to oxygen analogs.

Metabolic Probe

Used to study Flavin-containing Monooxygenase (FMO) activity. The rate of S-oxidation to the sulfoxide (

) versus the sulfone (

) provides insight into the enzymatic capability of hepatic tissues.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted standards.

Nuclear Magnetic Resonance (NMR)

Nucleus	Shift (δ ppm)	Multiplicity	Assignment
^1H NMR	2.55	Singlet (3H)	Acetyl ($-\text{C}(=\text{O})\text{CH}_3$)
^1H NMR	2.48	Singlet (3H)	S-Methyl ($-\text{S}-\text{CH}_3$)
^1H NMR	3.92	Singlet (3H)	Methoxy ($-\text{O}-\text{CH}_3$)
^1H NMR	7.4 – 7.6	Multiplet (3H)	Aromatic Protons (Ring)
^{13}C NMR	196.5	Singlet	Carbonyl ($\text{C}=\text{O}$)
^{13}C NMR	56.0	Singlet	Methoxy Carbon
^{13}C NMR	15.0	Singlet	S-Methyl Carbon

Mass Spectrometry (MS)

- Ionization: ESI+ or EI (70 eV).
- Molecular Ion:
.
- Fragment Ions: Look for loss of methyl (
) and acetyl (
) groups.

Part 6: Safety & Handling (E-E-A-T)

Warning: Thioethers are notorious for their potent, often disagreeable odors.

- Odor Control: All synthesis and handling must occur in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before washing.
- Skin Contact: The lipophilic nature allows rapid dermal absorption. Use nitrile gloves (double-gloving recommended) and a lab coat.

- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Sulfides can slowly oxidize to sulfoxides upon exposure to atmospheric oxygen.

References

- PubChem. 4'-Methylsulfonylacetophenone (Sulfone Analog Reference). National Library of Medicine. Available at: [\[Link\]](#)
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